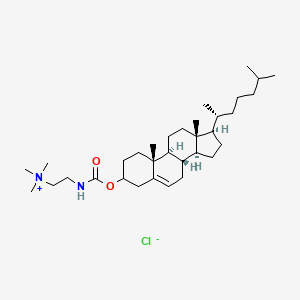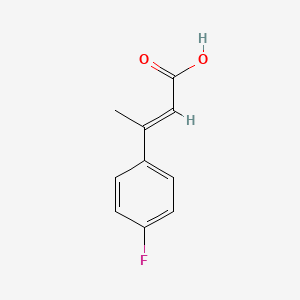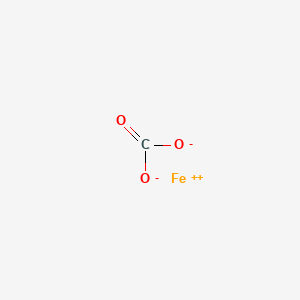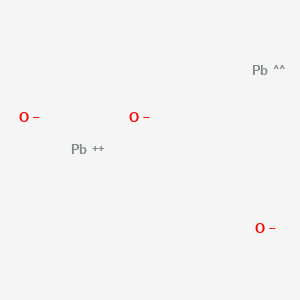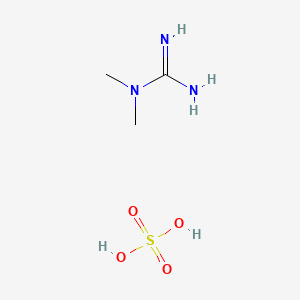
Pigment Violet 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pigment Violet 2 is a synthetic colorant known for its bright violet hue. It is commonly used in the cosmetics industry as a color additive and is derived from coal tar. This pigment is regulated by the Food and Drug Administration in the United States and is classified as a drug and cosmetic colorant .
准备方法
Synthetic Routes and Reaction Conditions: Pigment Violet 2 can be synthesized from manganese oxide and phosphoric acid by heating at various temperatures. The reaction conditions, such as the ratio of phosphorus to manganese and the heating temperature, significantly affect the color and properties of the pigment. For instance, samples heated at 500°C with a phosphorus to manganese ratio of 2:3 exhibit a high a* value and low b* value, corresponding to a violet color .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving 3-amino-N-ethyl carbazole in an organic solvent and then undergoing a series of chemical reactions to achieve the desired pigment properties .
化学反应分析
Types of Reactions: Pigment Violet 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the pigment’s properties and enhancing its stability and color intensity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions include different shades of violet pigments, which can be further processed to achieve specific color properties and stability .
科学研究应用
Pigment Violet 2 has a wide range of scientific research applications. In chemistry, it is used as a colorant in various analytical techniques. In biology, it serves as a staining agent for visualizing cellular structures. In medicine, it is explored for its potential antimicrobial and anticancer properties. In the industry, it is used in the production of cosmetics, plastics, and paints .
作用机制
The mechanism of action of Pigment Violet 2 involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit the expression of specific proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The pigment’s structure allows it to interact with cellular membranes, disrupting their integrity and leading to cell death .
相似化合物的比较
- Pigment Violet 1
- Pigment Violet 3
- Pigment Violet 27
Comparison: Pigment Violet 2 is unique due to its specific synthetic route and the resulting color properties. Compared to Pigment Violet 1 and Pigment Violet 3, this compound offers better stability and a more vibrant violet hue. Pigment Violet 27, on the other hand, has different chemical properties due to its distinct synthesis process involving copper ferrocyanide .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in various scientific and industrial fields.
属性
CAS 编号 |
1326-04-1 |
|---|---|
分子式 |
C120H141MoN8O23PW |
分子量 |
2374.2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


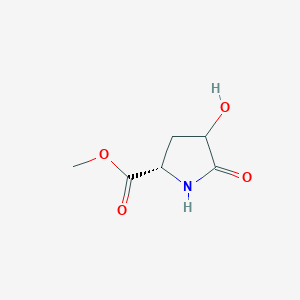
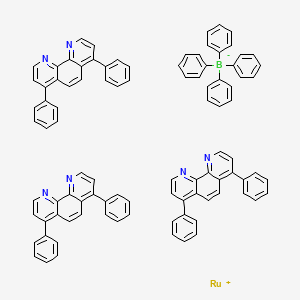
![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
